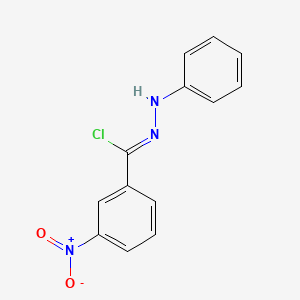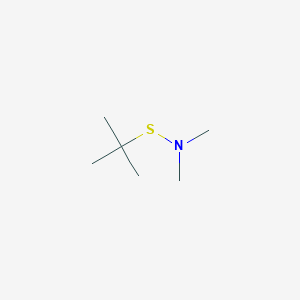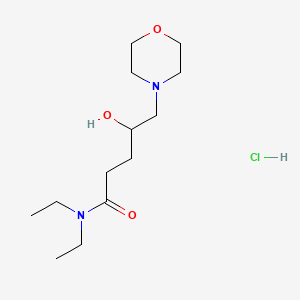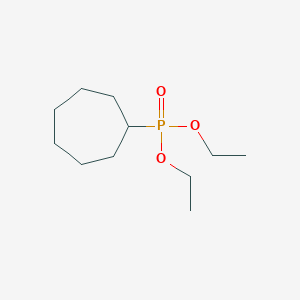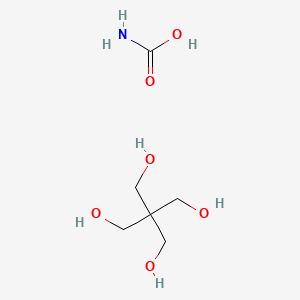![molecular formula C14H15ClN2O2 B14490120 Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride CAS No. 63828-55-7](/img/structure/B14490120.png)
Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride: is a pyridinium salt that features a pyridine ring substituted with an aminocarbonyl group and a methoxyphenylmethyl group. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium salts typically involves the quaternization of pyridine with an appropriate alkylating agent. For Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride, the synthetic route may involve the reaction of pyridine with 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl] chloride under controlled conditions .
Industrial Production Methods: Industrial production of pyridinium salts often employs large-scale quaternization reactions, utilizing efficient and cost-effective alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium salts, including Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride, undergo various chemical reactions such as:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to dihydropyridines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridines.
Substitution: Substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridinium salts are used as intermediates in organic synthesis, particularly in the formation of complex molecules and as catalysts in various reactions .
Biology: In biological research, pyridinium salts are studied for their potential as antimicrobial and anticancer agents .
Medicine: Pyridinium salts have shown promise as cholinesterase inhibitors, making them potential candidates for treating neurodegenerative diseases .
Industry: In the industrial sector, pyridinium salts are used in the production of ionic liquids and as stabilizers in polymer chemistry .
Wirkmechanismus
The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride involves its interaction with molecular targets such as enzymes and receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Pyridinium, 3-(aminocarbonyl)-1-methyl-, chloride
- Pyridinium, 3-(aminocarbonyl)-1-[(4-hydroxyphenyl)methyl]-, chloride
- Pyridinium, 3-(aminocarbonyl)-1-[(4-chlorophenyl)methyl]-, chloride
Uniqueness: Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility and bioavailability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
63828-55-7 |
|---|---|
Molekularformel |
C14H15ClN2O2 |
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C14H14N2O2.ClH/c1-18-13-6-4-11(5-7-13)9-16-8-2-3-12(10-16)14(15)17;/h2-8,10H,9H2,1H3,(H-,15,17);1H |
InChI-Schlüssel |
CEFLXLHGQRDACM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)


